Antilipemic agent with high ophthalmic toxicity. According to Merck Index, 11th ed, the compound was withdrawn from the market in 1962 because of its association with the formation of irreversible cataracts.
Triparanol
CAS No.: 78-41-1
Cat. No.: VC0545927
Molecular Formula: C27H32ClNO2
Molecular Weight: 438.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 78-41-1 |
---|---|
Molecular Formula | C27H32ClNO2 |
Molecular Weight | 438.0 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methylphenyl)ethanol |
Standard InChI | InChI=1S/C27H32ClNO2/c1-4-29(5-2)18-19-31-26-16-12-24(13-17-26)27(30,23-10-6-21(3)7-11-23)20-22-8-14-25(28)15-9-22/h6-17,30H,4-5,18-20H2,1-3H3 |
Standard InChI Key | SYHDSBBKRLVLFF-UHFFFAOYSA-N |
SMILES | CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)C)O |
Canonical SMILES | CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)C)O |
Appearance | Solid powder |
Melting Point | 103.0 °C |
Historical Development and Pharmacological Profile
Origins and Structural Derivation
Triparanol emerged from mid-20th-century efforts to develop non-estrogenic lipid-modifying agents. Derived from chlorotrianisene (TACE), a nonsteroidal triphenylethylene estrogen, Triparanol’s triphenylethanol structure aimed to retain cholesterol-lowering efficacy while minimizing estrogenic side effects like gynecomastia . Its developmental code, MER/29, became its trademark, reflecting the era’s optimism in synthetic chemistry .
Mechanism of Action
Unlike statins, which inhibit HMG-CoA reductase, Triparanol targets DHCR24, the enzyme catalyzing the final step of cholesterol biosynthesis: the conversion of desmosterol to cholesterol . By blocking this pathway, Triparanol reduces serum cholesterol but causes desmosterol accumulation in tissues, a phenomenon linked to its adverse effects .
Table 1: Key Pharmacological Properties of Triparanol
Clinical Applications and Withdrawal
Early Efficacy in Hypercholesterolemia
Initial studies demonstrated Triparanol’s ability to reduce serum cholesterol by an average of 45 mg/dL, with maximal efficacy at 250 mg/day . In a cohort of 89 subjects, 80% achieved significant lipid reduction, accompanied by improved cholesterol-to-phospholipid ratios . Radioisotopic tracer studies confirmed decreased total body sterol content, validating its mechanism .
Adverse Effects and Market Withdrawal
Triparanol’s therapeutic promise was overshadowed by severe toxicities:
-
Ocular Toxicity: Rapid cataract formation, linked to lenticular desmosterol deposition .
-
Dermatological Effects: Dryness, itching, and ichthyosis-like “fish-scale” skin .
-
Atherogenic Paradox: Despite lowering serum cholesterol, accelerated atherosclerosis was observed, possibly due to endothelial desmosterol accumulation .
The drug’s withdrawal in 1962 followed revelations that its manufacturer, William S. Merrell Company, had suppressed preclinical data showing cataracts in animal models . This scandal underscored the importance of rigorous FDA oversight in drug development .
Triparanol’s Mechanistic Legacy in Lipid Biology
Contrasts with Statins
While statins inhibit cholesterol synthesis upstream at HMG-CoA reductase, Triparanol’s downstream inhibition of DHCR24 uniquely alters sterol profiles. Statins reduce both cholesterol and non-cholesterol sterols, whereas Triparanol elevates desmosterol, a bioactive molecule implicated in cell membrane dynamics and signaling .
Insights into Desmosterol Biology
Desmosterol accumulation under Triparanol treatment revealed its role as a liver X receptor (LXR) agonist, modulating inflammatory and lipid metabolic pathways . This discovery has informed contemporary research into LXR-targeted therapies for atherosclerosis and neurodegenerative diseases .
Re-emergence in Oncology: Preclinical Evidence
Anticancer Mechanisms
Recent studies identify Triparanol as a Hedgehog (Hh) pathway inhibitor. In vitro, it induces apoptosis in lung, breast, liver, and prostate cancer cells, with IC₅₀ values ranging from 2–5 µM . Cholesterol supplementation reverses these effects, confirming Hh pathway dependence on sterol intermediates .
Table 2: Antitumor Efficacy of Triparanol in Preclinical Models
Cancer Type | Model | Outcome |
---|---|---|
Lung Adenocarcinoma | Mouse Xenograft | 60% Tumor Growth Inhibition |
Melanoma | Cell Culture | Caspase-3 Activation (2.5-Fold Increase) |
Pancreatic Cancer | Cell Culture | G₀/G₁ Cell Cycle Arrest |
Hedgehog Pathway Modulation
The Hh pathway, critical in embryogenesis and tumorigenesis, requires cholesterol for Smoothened (SMO) receptor activation. By depleting cholesterol and elevating desmosterol, Triparanol disrupts SMO trafficking, offering a novel therapeutic strategy for Hh-driven cancers .
Toxicological Considerations and Reformulation Efforts
Ocular and Renal Toxicity
Triparanol’s cataractogenic effects stem from desmosterol’s integration into lens cell membranes, disrupting crystallin protein organization . Rare cases of acute renal failure were also reported, though mechanisms remain unclear .
Strategies for Mitigation
Contemporary research explores prodrug formulations and topical applications to minimize systemic exposure. Nanocarrier systems, such as liposomal encapsulation, aim to enhance tumor targeting while reducing ocular uptake .
Regulatory and Ethical Implications
The MER/29 Scandal
The Triparanol debacle prompted FDA reforms, including stringent requirements for preclinical data disclosure and the establishment of Phase IV post-marketing surveillance . These changes laid the groundwork for modern pharmacovigilance systems.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume